molecular formula C₂₂H₂₉F₃N₄O₉ B1574866 Boc-Gly-Gly-Phe-Gly-OH TFA

Boc-Gly-Gly-Phe-Gly-OH TFA

Cat. No. B1574866
M. Wt: 550.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Gly-Phe-Gly-OH TFA is a self-assembly of N- and C-protected tetrapeptide.

Scientific Research Applications

  • Conformational Properties of Dehydropeptides : Research by Lisowski et al. (2008) investigated dehydropeptides with formulas similar to Boc-Gly-Gly-Phe-Gly-OH TFA, focusing on their conformational properties influenced by the position of the dehydroamino acid residue and the p-nitroanilide group. They found that these peptides adopt ordered conformations, presumably of the beta-turn type, in various solvents. This study highlights the significance of the structural arrangement of peptides for their potential applications in scientific research (Lisowski et al., 2008).

  • Synthesis and Purification of Hydrophobic Peptides : Wahlström et al. (2008) described the synthesis and purification of aggregation-prone hydrophobic peptides using a modified 2-hydroxy-4-methoxybenzyl (Hmb) group. This study contributes to understanding how specific modifications in peptide synthesis can enhance solubility and purification efficiency, which is crucial for scientific research involving complex peptides like Boc-Gly-Gly-Phe-Gly-OH TFA (Wahlström et al., 2008).

  • Pseudopeptides Synthesis and Evaluation : Borg et al. (1999) conducted a study on the synthesis of pseudopeptides using Boc-protected Phe-Gly dipeptidomimetics. This research is relevant as it explores the creation of pseudopeptides, which are analogs of natural peptides like Boc-Gly-Gly-Phe-Gly-OH TFA, and their potential applications in medicinal chemistry and biological studies (Borg et al., 1999).

  • Effects of Thioamide Substitution on Peptide Conformation : Doi et al. (2009) investigated the effects of thioamide substitution on the conformation of enkephalin, a peptide similar to Boc-Gly-Gly-Phe-Gly-OH TFA. This study provides insights into how modifications in peptide structure can influence its overall conformation, which is vital for understanding the functionality and application of peptides in scientific research (Doi et al., 2009).

properties

Product Name

Boc-Gly-Gly-Phe-Gly-OH TFA

Molecular Formula

C₂₂H₂₉F₃N₄O₉

Molecular Weight

550.48

Origin of Product

United States

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